TC-2216

描述

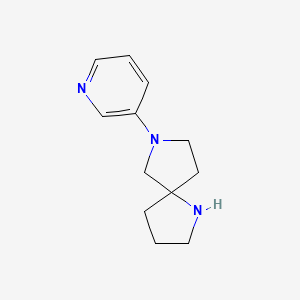

Structure

3D Structure

属性

Key on ui mechanism of action |

TC-2216 targets specific neuronal nicotinic receptors (NNRs), a class of receptors found in the central nervous system that play a critical role in regulating nervous system activity. TC-2216 selectively inhibits the alpha4beta2 NNR to modulate the release of neurotransmitters that are involved in mood regulation. |

|---|---|

CAS 编号 |

646055-67-6 |

分子式 |

C12H17N3 |

分子量 |

203.28 g/mol |

IUPAC 名称 |

7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane |

InChI |

InChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-5-12(10-15)4-2-7-14-12/h1,3,6,9,14H,2,4-5,7-8,10H2 |

InChI 键 |

NXIPMBQVNTWEEX-UHFFFAOYSA-N |

规范 SMILES |

C1CC2(CCN(C2)C3=CN=CC=C3)NC1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 7 Pyridin 3 Yl 1,7 Diazaspiro 4.4 Nonane

Development of Scalable Synthetic Routes for 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

The transition of a synthetic procedure from a laboratory scale to industrial production necessitates the development of a scalable route. For 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, a novel scalable synthesis has been successfully developed. wipo.int Such routes are characterized by their efficiency, safety, cost-effectiveness, and high yield. Key considerations in designing a scalable synthesis include the use of readily available starting materials, minimizing the number of synthetic steps, and avoiding hazardous reagents or extreme reaction conditions.

The synthesis of the racemic 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane has also led to the formation of novel salt forms, such as with succinic acid and oxalic acid, which can improve the compound's handling and purification characteristics. wipo.int

| Purification | Employs crystallization or extraction over chromatography for purification. | Facilitates large-scale isolation of the pure product. |

Enantioselective Synthesis and Stereoisomer Resolution of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane Enantiomers

Since the spirocyclic core of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane contains a chiral center, the separation and synthesis of its individual enantiomers are of significant interest. The resolution of the racemic mixture into its distinct stereoisomers has been accomplished through classical resolution. wipo.int This method involves the use of chiral resolving agents to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

Specifically, the racemate of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane has been separated using L- and D-di-p-toluoyltartaric acids. wipo.int This process yields the corresponding (R)- and (S)-enantiomers with high enantiomeric purity. wipo.int Following separation, numerous solid salts of the individual (R)- and (S)-enantiomers have been prepared. wipo.int While classical resolution is effective, other modern techniques like chiral High-Performance Liquid Chromatography (HPLC) are also powerful tools for the separation of enantiomers. mdpi.comresearchgate.net Enantioselective synthesis, where one enantiomer is formed preferentially, represents an alternative and often more efficient strategy, frequently employing catalytic asymmetric reactions to establish the desired stereochemistry from the outset. nih.gov

Table 2: Enantiomeric Resolution of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

| Step | Method | Reagents | Outcome |

|---|---|---|---|

| 1. Diastereomeric Salt Formation | Classical Resolution | L- and D-di-p-toluoyltartaric acids | Formation of two diastereomeric salts with different solubilities. |

| 2. Separation | Fractional Crystallization | Appropriate solvent system | Isolation of the individual diastereomeric salts. |

| 3. Liberation of Enantiomers | Base Treatment | Aqueous base (e.g., NaOH) | Regeneration of the pure (R)- and (S)-enantiomers. |

Multicomponent Reactions (MCRs) as a Synthetic Tool for Diazaspirocyclic Systems

Multicomponent reactions (MCRs) are convergent chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly valued for their atom economy, cost-effectiveness, and ability to rapidly generate molecular complexity and structural diversity. nih.gov MCRs are powerful instruments in medicinal chemistry for the synthesis of heterocyclic and spirocyclic scaffolds. nih.govscilit.com

While a specific MCR for 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is not detailed in the provided sources, the principles of MCRs are broadly applicable to the synthesis of diazaspirocyclic systems. researchgate.net For instance, reactions like the Ugi or Passerini reactions are foundational MCRs used to create complex acyclic structures that can subsequently be cyclized. More relevantly, novel MCRs are continuously being developed to directly access heterocyclic systems, such as thiazoles and pyridinones, in a one-pot fashion. nih.govnih.govmdpi.com The development of an MCR for diazaspiro[4.4]nonanes would likely involve the strategic combination of a diamine component, a carbonyl compound, and an isocyanide or another reactive species to construct the spirocyclic core efficiently.

| Multicomponent Reactions (MCRs) | High atom economy, efficiency, complexity generation. | Ideal for rapidly building libraries of complex spirocyclic compounds. nih.govresearchgate.net |

Strategic Utilization of Chemical Precursors and Building Blocks in 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane Synthesis

The synthesis of a complex molecule like 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane relies on the careful selection and strategic use of appropriate chemical precursors and building blocks. The molecular structure can be deconstructed into two primary components: the pyridin-3-yl moiety and the 1,7-diazaspiro[4.4]nonane core.

Table 4: Potential Precursors and Building Blocks

| Building Block | Potential Role in Synthesis | Example |

|---|---|---|

| Pyridine (B92270) Moiety | Introduction of the pyridin-3-yl group. | 3-Bromopyridine, 3-Aminopyridine |

| Diazaspiro[4.4]nonane Core | Serves as the spirocyclic scaffold. | 1,7-Diazaspiro[4.4]nonane (protected) |

| Acyclic Precursors | Stepwise construction of the spirocyclic core. | Substituted diamines and dicarbonyl compounds |

| Pyrrolidine Derivatives | Intramolecular cyclization to form the spiro-system. | N-substituted-2-(2-aminoethyl)pyrrolidine |

Structural Modifications and Scaffold Engineering of 7 Pyridin 3 Yl 1,7 Diazaspiro 4.4 Nonane Derivatives

Design and Synthesis of N-Aryl Diazaspirocyclic Analogs of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

The synthesis of N-aryl diazaspirocyclic analogs involves replacing the pyridine (B92270) ring of the parent compound with other aryl or heteroaryl systems. This strategy allows for the exploration of a wider chemical space and the modulation of electronic and steric properties. A primary method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

The Buchwald-Hartwig reaction facilitates the formation of carbon-nitrogen (C-N) bonds between an amine and an aryl halide or triflate. In this context, the free secondary amine of a 1,7-diazaspiro[4.4]nonane precursor can be coupled with a variety of aryl or heteroaryl halides. This reaction is known for its broad substrate scope and tolerance of various functional groups, making it a powerful tool for generating a library of diverse analogs. google.com The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the reaction's success and is typically optimized depending on the specific coupling partners. nih.govrsc.org While specific examples detailing the synthesis of a broad library of N-aryl analogs of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane are not extensively detailed in readily available literature, the principles of the Buchwald-Hartwig amination provide a well-established framework for their design and synthesis.

Table 1: Representative N-Aryl Diazaspirocyclic Analogs This table is illustrative of potential analogs that could be synthesized using established methods like the Buchwald-Hartwig amination.

| Compound Name | Aryl/Heteroaryl Moiety | Potential Synthetic Precursors |

| 7-(Phenyl)-1,7-diazaspiro[4.4]nonane | Phenyl | 1,7-Diazaspiro[4.4]nonane + Bromobenzene |

| 7-(Pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane | Pyrimidinyl | 1,7-Diazaspiro[4.4]nonane + 5-Bromopyrimidine |

| 7-(Thiophen-3-yl)-1,7-diazaspiro[4.4]nonane | Thienyl | 1,7-Diazaspiro[4.4]nonane + 3-Bromothiophene |

| 7-(Quinolin-3-yl)-1,7-diazaspiro[4.4]nonane | Quinolinyl | 1,7-Diazaspiro[4.4]nonane + 3-Bromoquinoline |

Exploration of Bridged Analogs of N-Heteroaryl Diazaspirocyclic Compounds

Bridged analogs of N-heteroaryl diazaspirocyclic compounds represent a more complex structural modification aimed at increasing the rigidity and conformational constraint of the molecule. Creating a bridge involves linking two different parts of the spirocyclic framework, which can significantly alter the spatial arrangement of substituents and influence binding to biological targets.

The synthesis of such bridged systems is a considerable challenge. It often requires multi-step sequences to construct the bridging element with the correct stereochemistry. While the concept of creating bridged analogs of compounds like 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane has been considered in patent literature, specific synthetic methodologies for this exact scaffold are not widely published. However, general strategies in organic synthesis for forming bridged systems, such as ring-closing metathesis (RCM) or intramolecular alkylation reactions, could potentially be adapted for this purpose. A recent study on a different class of molecules demonstrated the synthesis of a fully bridged spirophenylacridine derivative, highlighting that bridging strategies can precisely modulate molecular properties by altering the electronic structure. rsc.org This approach underscores the potential, yet synthetically demanding, nature of creating bridged analogs in the diazaspirocyclic series.

Introduction of Diverse Functional Groups onto the 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane Core

The 1,7-diazaspiro[4.4]nonane core contains a secondary amine at the N1 position, which is a prime site for introducing diverse functional groups through common synthetic transformations. These modifications can alter the compound's polarity, size, and hydrogen-bonding capabilities.

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This introduces simple alkyl chains or more complex cyclic or functionalized groups at the N1 position.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the adjacent nitrogen. An example of a related acylated scaffold is [4-(2,7-Diazaspiro[4.4]nonane-2-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone, demonstrating the feasibility of this type of modification on the diazaspiro[4.4]nonane framework.

These functionalization strategies are fundamental in medicinal chemistry for building structure-activity relationships (SAR) and optimizing the properties of a lead compound.

Table 2: Examples of Functionalization at the N1 Position This table illustrates common functionalization reactions on the secondary amine of the diazaspiro[4.4]nonane core.

| Reaction Type | Reagent Example | Functional Group Introduced | Resulting Compound Class |

| N-Alkylation | Methyl iodide | Methyl (-CH₃) | 1-Methyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane |

| Reductive Amination | Cyclopentanone | Cyclopentyl | 1-Cyclopentyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane |

| N-Acylation | Acetyl chloride | Acetyl (-COCH₃) | 1-Acetyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane |

| N-Sulfonylation | Benzenesulfonyl chloride | Phenylsulfonyl (-SO₂Ph) | 1-(Phenylsulfonyl)-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane |

Development of Related Diazaspirocyclic Scaffolds for Diverse Research Applications

The structural features of the 1,7-diazaspiro[4.4]nonane system have inspired the development of related diazaspirocyclic scaffolds. These related structures maintain the core spirocyclic nature but vary in ring size, heteroatom composition, and substitution patterns, leading to applications in different areas of research.

2,7-Diazaspiro[3.5]nonane: This scaffold, containing a four-membered azetidine (B1206935) ring fused to a six-membered piperidine (B6355638) ring, is a prominent feature in the design of novel therapeutic agents. Its derivatives have been investigated as GPR119 agonists for potential diabetes treatment and as ligands for sigma receptors, which are implicated in neurological disorders. nih.gov Synthetic routes often start from N-Boc-4-piperidone and involve multi-step sequences to construct the spiro-azetidine ring. google.com

2,7-Diazaspiro[4.4]nonane: This isomer of the main compound, featuring two fused five-membered rings, has also been explored. Research has described rare chemical transformations of substituted 2,7-diazaspiro[4.4]nonanes into different fused heterocyclic systems like furo[3,4-c]pyridines.

1,6-Dithia-4,9-diazaspiro[4.4]nonane and Related Thia-analogs: The replacement of carbon atoms with sulfur can significantly impact the geometry and electronic properties of the scaffold. While specific synthetic literature for 1,6-dithia-4,9-diazaspiro[4.4]nonane is scarce, related scaffolds such as 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione have been synthesized and investigated. This particular motif has been identified as a core structure for potent 5-hydroxytryptamine 6 (5-HT₆) receptor antagonists, demonstrating the value of heteroatom-rich spirocyclic systems in CNS drug discovery.

Strategies for Modifying the Pyridine Moiety in 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane Derivatives

The pyridine ring offers numerous opportunities for modification to modulate the electronic character and substitution pattern of the molecule. These changes can be introduced either by synthesizing the desired substituted 3-halopyridine before coupling it to the diazaspiro[4.4]nonane core or by direct functionalization of the pyridine ring in the final compound.

Electrophilic aromatic substitution on the pyridine ring of the parent compound can be challenging due to its electron-deficient nature. However, modern synthetic methods provide routes to a wide array of substituted pyridines. For instance, halogenation can be achieved, leading to useful synthetic handles. A known derivative, 7-(6-chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane , illustrates this type of modification. Another example is 7-(5-ethoxy-3-pyridinyl)-1,7-diazaspiro[4.4]nonane , which introduces an electron-donating group to the pyridine ring.

These modifications allow for fine-tuning of properties such as basicity, polarity, and the ability to engage in specific interactions with biological targets.

Table 3: Examples of Pyridine-Modified Analogs

| Compound Name | Modification on Pyridine Ring |

| 7-(6-Chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane | Chlorine at position 6 |

| 7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane | Ethoxy group at position 5 |

| 7-(5-Bromopyridin-3-yl)-1,7-diazaspiro[4.4]nonane | Bromine at position 5 |

| 7-(5-Methylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane | Methyl group at position 5 |

Molecular Target Engagement and Modulatory Mechanisms of 7 Pyridin 3 Yl 1,7 Diazaspiro 4.4 Nonane Pre Clinical Research Focus

Investigation of Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation by 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

The interaction of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and related diazaspirocyclic compounds with neuronal nicotinic acetylcholine receptors (nAChRs) has been a significant area of investigation. These receptors are ligand-gated ion channels that play a crucial role in various physiological processes.

Subtype Selectivity Profiling (e.g., α4β2 over α7, ganglionic, and muscle nAChR subtypes)

Preclinical studies have demonstrated that diazaspirocyclic ligands exhibit a notable selectivity for the α4β2 nAChR subtype. Research on a series of diazaspirocyclic compounds, including the structural class of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, has shown high binding affinity for the human α4β2 nAChR. In contrast, these compounds displayed very low affinity for the human α7, α3β4 (ganglionic), and α1β1γδ (muscle) nAChR subtypes. nih.gov Specifically, all three target compounds in one study exhibited high affinity with Ki values less than 35 nM at the human α4β2 nAChR subtype, while their affinity for the other tested subtypes was significantly lower, with Ki values greater than 500 nM. nih.gov This selectivity is a key aspect of their pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki) |

| Human α4β2 nAChR | <35 nM |

| Human α7 nAChR | >500 nM |

| Human α3β4 (ganglionic) nAChR | >500 nM |

| Human α1β1γδ (muscle) nAChR | >500 nM |

This table summarizes the subtype selectivity of diazaspirocyclic ligands for various nAChR subtypes.

Sigma Receptor (SR) Ligand Activity of Diazaspiro[4.4]nonane Scaffolds

The diazaspiro[4.4]nonane scaffold is a recurring motif in the development of ligands for sigma receptors (SRs). These receptors are unique intracellular proteins involved in a variety of cellular functions.

Determination of Sigma-1 Receptor (S1R) and Sigma-2 Receptor (S2R) Binding Affinities

Research has explored various diazaspiro scaffolds, including 2,7-diazaspiro[4.4]nonane and 2,6-diazaspiro[3.4]octan-7-one, for their binding affinities at both S1R and S2R. acs.orgnih.gov These studies have identified compounds with high affinity for S1R. For instance, a series of 2,7-diazaspiro[3.5]nonane derivatives demonstrated a range of Ki values for S1R, with some compounds emerging as high-affinity ligands. nih.gov Similarly, derivatives of 1-oxa-8-azaspiro[4.5]decane have shown nanomolar affinity for σ1 receptors. nih.gov

| Compound Scaffold | Receptor | Binding Affinity (Ki) |

| 2,7-Diazaspiro[3.5]nonane derivative (4b) | S1R | 2.7 nM |

| S2R | 27 nM | |

| 2,7-Diazaspiro[3.5]nonane derivative (5b) | S1R | 13 nM |

| S2R | 102 nM | |

| Diazabicyclo[4.3.0]nonane derivative (8f) | S1R | 10 nM |

| S2R | 165 nM |

This table presents the binding affinities of selected diazaspiro and related compounds for Sigma-1 and Sigma-2 receptors. nih.gov

Functional Characterization: Agonistic and Antagonistic Profiles at Sigma Receptors

The functional activity of diazaspiro[4.4]nonane scaffolds at sigma receptors has been shown to be diverse, encompassing both agonistic and antagonistic profiles. For example, within a series of 2,7-diazaspiro[3.5]nonane derivatives, one compound was found to induce an S1R agonistic effect in vivo, while another, sharing the same core structure, demonstrated S1R antagonism. acs.orgnih.gov The determination of a compound as an agonist or antagonist is often based on its functional effects in various assays. For instance, S1R antagonists have been shown to enhance the analgesic effect of morphine and rescue morphine tolerance. nih.gov The specific functional profile can be influenced by subtle structural modifications to the diazaspiro scaffold. acs.org

Exploration of Other Receptor Interactions and Their Significance in Chemical Biology Research

Beyond their primary interactions with nAChRs and SRs, ligands based on the diazaspiro[4.4]nonane scaffold have been investigated for their potential to interact with other receptor systems, which is of significant interest in chemical biology for developing selective molecular probes and understanding polypharmacology.

Preclinical research indicates that sigma-1 receptor modulation can influence other neurotransmitter systems. The S1R has been shown to regulate central cholinergic function and modulate NMDA-type glutamate (B1630785) receptor electrophysiology. This suggests that diazaspiro[4.4]nonane-based S1R ligands could indirectly affect these systems. The development of selective ligands is crucial for dissecting the specific roles of these receptors in complex biological processes. The exploration of these "off-target" interactions is essential for a comprehensive understanding of the pharmacological profile of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and related compounds and for the design of more selective chemical tools for research.

Structure Activity Relationship Sar Investigations of 7 Pyridin 3 Yl 1,7 Diazaspiro 4.4 Nonane and Analogs

Impact of Substituent Variations on Receptor Binding Affinity and Selectivity

The exploration of structure-activity relationships (SAR) for 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and its analogs has revealed that modifications to both the pyridine (B92270) ring and the diazaspiro core significantly influence their binding affinity and selectivity for various receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). The pyridine moiety is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in pi-stacking interactions, which can modulate lipophilicity, metabolic stability, and aqueous solubility. nih.gov

Variations on the pyridine ring are a key strategy for tuning the pharmacological profile. For instance, in related pyridinyl-containing compounds, the introduction of different substituents has been shown to alter receptor affinity and selectivity. Studies on analogs of A-84543, a compound with a nicotinic pharmacophore, demonstrate that even small structural changes, such as repositioning the pyridine nitrogen, can shift selectivity between nAChR subtypes like α4β2 and α3β4. nih.gov For example, the lead compound A-84543 showed approximately 1,350 times more selectivity for α4β2 nAChRs over the α3β4 subtype in transfected cell lines. nih.gov

In a series of 2′-fluoro-3′-(substituted pyridinyl)-deschloroepibatidine analogues, substitutions on the pyridyl ring had varied effects on α4β2*-nAChR binding affinity. nih.gov Introducing electron-withdrawing groups like fluorine or electron-donating groups like methoxy (B1213986) resulted in compounds with high, subnanomolar binding affinities. nih.gov Specifically, for the 3'-pyridyl series, analogs with 4'-fluoro and 4'-chloro substituents displayed higher affinity than those with 4'-amino or 4'-methoxy groups, though all maintained high potency. nih.gov This indicates that electronic properties and the position of substituents on the pyridine ring are critical for optimizing receptor interactions.

Similarly, in the development of adenosine (B11128) kinase inhibitors based on a 4-amino-5,7-disubstituted pyridopyrimidine scaffold, replacing the pyridine ring at the 7-position with other five- and six-membered heterocyclic rings had significant effects on potency and in vivo efficacy. nih.gov This underscores the importance of the heteroaromatic system in ligand-receptor recognition.

The data below illustrates how substitutions on related pyridinyl structures can affect binding affinity at the α4β2 nAChR subtype.

| Compound/Analog | Modification | α4β2*-nAChR Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 7a | 4''-pyridinyl | 0.088 |

| Analog 7b | 3''-fluoro-4''-pyridinyl | 0.067 |

| Analog 7e | 3''-methoxy-4''-pyridinyl | 0.040 |

| Analog 8a | 3''-pyridinyl | 0.11 |

| Analog 8b | 4''-fluoro-3''-pyridinyl | 0.049 |

| Analog 8c | 4''-chloro-3''-pyridinyl | 0.063 |

Data derived from studies on 2′-fluoro-3′-(substituted pyridinyl)-deschloroepibatidine analogues, which share a pyridinyl moiety relevant to the diazaspiro[4.4]nonane class. nih.gov

Role of Spirocyclic Ring System Conformation on Ligand-Target Recognition and Interaction

The spirocyclic core of the 1,7-diazaspiro[4.4]nonane system imparts significant conformational rigidity, which is a crucial factor in ligand-target recognition. This rigidification reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The specific three-dimensional arrangement of the two fused five-membered rings and the relative orientation of the substituent groups are critical for establishing precise interactions within a receptor's binding pocket.

In the broader context of spirocyclic ligands, the conformation of the ring system dictates the spatial presentation of key pharmacophoric elements. For instance, in a series of spirocyclic σ1 receptor ligands, increasing the ring size of the spirocyclic system from a piperidine (B6355638) (forming a spiro[tetrahydropyran-piperidine]) to an azepane ring led to a considerable increase in σ1 affinity. nih.gov This highlights that subtle changes in the spiro-core's geometry and size can significantly alter binding affinity by optimizing the fit within the target's binding site. nih.gov

The synthesis of diazaspiro[4.4]nonane skeletons often presents stereochemical challenges, and controlling the configuration at the spirocenter is essential for achieving the desired biological activity. nih.gov Different diastereomers can adopt distinct conformations, leading to varied interactions with the target protein. For related diazatricyclodecane scaffolds, which also feature a rigid core, the specific geometry of the ring system was shown to be a determining factor for μ-opioid receptor affinity. mdpi.com Molecular docking studies of these compounds revealed that the tertiary nitrogen atoms of the rigid core form critical ionic interactions with key amino acid residues, such as Asp147 and His297, within the binding pocket. mdpi.com This suggests that the conformation of the diazaspiro[4.4]nonane ring system similarly positions its nitrogen atoms and the pyridinyl substituent in a spatially optimal way to engage with complementary residues on the target receptor.

Influence of Enantiomeric Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane. nih.gov Since biological targets such as receptors and enzymes are themselves chiral, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. nih.gov This differential interaction can lead to significant variations in potency, efficacy, and pharmacological profile between enantiomers. malariaworld.org

For many centrally active agents, including nAChR ligands, the biological activity resides primarily in one enantiomer. For example, in a series of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives, the (-)-enantiomers consistently demonstrated substantially greater in vitro binding affinity for nAChRs than the corresponding (+)-enantiomers. nih.gov This enantioselectivity was also observed in vivo, underscoring the importance of absolute configuration for receptor interaction. nih.gov

The differential activity of enantiomers suggests that one isomer achieves a more complementary fit within the chiral binding pocket of the receptor. This superior fit allows for more optimal interactions, such as hydrogen bonding, cation-π interactions, and van der Waals forces, which collectively contribute to higher binding affinity and functional activity. nih.gov While specific data on the enantiomers of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is not detailed in the provided context, the principles of stereoselectivity are well-established for related nicotinic ligands. For instance, studies on sesquiterpene derivatives targeting nAChRs for nicotine (B1678760) addiction treatment also highlight the importance of stereospecific interactions for achieving desired therapeutic effects. nih.gov

Elucidation of Pharmacophores for Specific Molecular Target Interactions

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For ligands targeting nAChRs, a well-established pharmacophore includes a cationic or basic nitrogen atom and a hydrogen bond acceptor, typically separated by a specific distance. nih.gov The 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane structure contains these key features: the pyridine nitrogen acts as a hydrogen bond acceptor, and one of the nitrogens in the diazaspiro core is protonated at physiological pH, serving as the cationic center.

Recent research has focused on developing more refined pharmacophore models to achieve selectivity for specific nAChR subtypes, such as the α4β2 receptor, which is a key target for nicotine addiction and various neurological disorders. unimi.it For the α4α4 binding site, which is unique to the (α4)3(β2)2 stoichiometry of the α4β2 nAChR, a distinct pharmacophore has been proposed. nih.gov This model includes a hydrogen-bond acceptor, a cationic nitrogen, and an additional feature based on overlapping ring groups that extend into a unique pocket within the α4(−) subunit. nih.gov The ability of a ligand to engage with this unique pocket can confer selectivity for the α4α4 interface. nih.gov

The distance between the key pharmacophoric elements is critical for receptor affinity and selectivity. A comparison of pharmacophores for σ1 receptors and nicotinic receptors showed that while both require a cationic nitrogen, the distance to the hydrogen bond acceptor or hydrophobic regions differs, allowing for the design of selective ligands. nih.gov The rigid diazaspiro[4.4]nonane scaffold serves to hold the pyridinyl group (hydrogen bond acceptor) and the basic nitrogen at a defined distance and orientation, pre-organizing the molecule for optimal interaction with the receptor's binding site.

Strategies for Affinity Maturation and Selectivity Enhancement within the Diazaspiro[4.4]nonane Class

Affinity maturation involves the systematic modification of a lead compound to improve its binding affinity for a target receptor. nih.gov Selectivity enhancement aims to increase the binding affinity for the desired target while decreasing it for off-target sites, thereby reducing potential side effects. Several strategies are employed to achieve these goals within the diazaspiro[4.4]nonane class and related nicotinic ligands.

One primary strategy is the exploration of substituent effects on the heteroaromatic ring. As discussed in section 5.1, adding small, electronically diverse substituents (e.g., halogens, methoxy groups) to the pyridine ring can fine-tune interactions within the binding pocket. nih.gov This approach can enhance affinity by introducing new favorable contacts or by modulating the electronic character of the pyridine ring to strengthen existing interactions, such as hydrogen bonds or cation-π stacking.

Another strategy involves modifying the core scaffold to alter its rigidity and the spatial orientation of the pharmacophoric groups. This can include changing the ring size or introducing conformational constraints. The goal is to find a geometry that minimizes the energetic cost of binding and maximizes complementarity with the receptor surface. nih.gov

Furthermore, achieving selectivity between closely related receptor subtypes, such as different nAChRs, is a significant challenge. unimi.it A successful approach is to design ligands that can exploit subtle differences in the amino acid composition of the binding sites. For example, by targeting unique pockets or residues present in one subtype but not another, selectivity can be dramatically improved. nih.gov This often involves iterative cycles of chemical synthesis, biological testing, and computational modeling to guide the design of next-generation analogs with optimized affinity and selectivity profiles. unimi.it

Computational Chemistry and Molecular Modeling Applications in the Study of 7 Pyridin 3 Yl 1,7 Diazaspiro 4.4 Nonane

Molecular Docking Analyses of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This analysis is fundamental in structure-based drug design for estimating the binding affinity and understanding the specific molecular interactions that stabilize the ligand-receptor complex.

For 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, a primary area of investigation involves its interaction with various subtypes of nAChRs, which are implicated in a range of neurological disorders. lifechemicals.com Docking studies would typically involve a high-resolution crystal structure of an nAChR subtype, such as the α4β2 receptor. The analysis would focus on identifying key interactions between the ligand and amino acid residues in the receptor's binding pocket.

Key interactions for a pyridinyl-diazaspirocyclic ligand are expected to include:

Hydrogen Bonding: The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor.

Cation-π Interactions: The protonated nitrogen of the diazaspiro[4.4]nonane moiety can form strong cation-π interactions with aromatic residues like tryptophan (Trp) or tyrosine (Tyr) in the binding site.

Hydrophobic Interactions: The aliphatic spirocyclic core and the pyridine ring can engage in hydrophobic interactions with nonpolar residues.

The results of such analyses are typically quantified by a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity. nih.gov

Table 1: Example Molecular Docking Results for 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane against nAChR Subtypes

| nAChR Subtype | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| α4β2 | -9.8 | Trp-149, Tyr-93, Tyr-195 | Cation-π, Hydrogen Bond |

| α7 | -8.5 | Trp-55, Tyr-93, Tyr-188 | Cation-π, Hydrophobic |

| α3β4 | -9.2 | Trp-147, Tyr-195, Cys-190 | Cation-π, Hydrogen Bond |

Note: The data in this table is illustrative and represents typical outcomes of molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Profile Characterization

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is crucial for assessing the conformational stability of the docked pose and characterizing the dynamic profile of ligand-receptor interactions. elifesciences.org

An MD simulation of the 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane-nAChR complex would typically be run for hundreds of nanoseconds to observe its behavior in a simulated physiological environment. mdpi.comnih.gov Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket and the protein-ligand complex is stable. elifesciences.org

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding. elifesciences.org

Interaction Analysis: Throughout the simulation, the persistence of key interactions (like hydrogen bonds and cation-π interactions) identified in docking can be monitored to confirm their stability.

These simulations provide a more realistic and accurate assessment of the binding event, validating the initial docking results and offering deeper insights into the mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

For a series of analogs of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, a QSAR study would involve these steps:

Data Set Preparation: A training set of molecules with known biological activities (e.g., binding affinity Ki values for an nAChR subtype) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. nih.gov

A resulting QSAR model might take the form of an equation like: pKi = c0 + c1(LogP) - c2(Molecular_Surface_Area) + c3*(Dipole_Moment)

This model can then be used to predict the pKi of novel analogs, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity. pku.edu.cn

Table 2: Example of Molecular Descriptors Used in a QSAR Study of Diazaspiro[4.4]nonane Analogs

| Compound Analog | LogP | Topological Polar Surface Area (TPSA) | Molecular Weight | Number of H-Bond Donors |

|---|---|---|---|---|

| Analog 1 (Parent) | 1.85 | 28.2 Ų | 217.3 g/mol | 1 |

| Analog 2 (Fluoro-substituted) | 2.01 | 28.2 Ų | 235.3 g/mol | 1 |

| Analog 3 (Methoxy-substituted) | 1.79 | 37.4 Ų | 247.3 g/mol | 1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Applications in the Analysis of Spirocyclic Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, DFT is invaluable for understanding its intrinsic electronic properties, which govern its reactivity and interaction capabilities.

Applications of DFT in the study of this spirocyclic system include:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to engage in electrostatic interactions. ijcce.ac.ir

Vibrational Analysis: Calculating theoretical vibrational spectra (e.g., IR and Raman) to complement experimental characterization. nih.gov

In Silico Screening and Virtual Ligand Design Approaches for Novel Analogs

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally. nih.gov

For discovering novel analogs of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, two main strategies can be employed:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target receptor (e.g., nAChR). Large compound databases, such as ZINC or ChEMBL, are docked into the receptor's binding site, and compounds are ranked based on their docking scores. researchgate.net Hits with high scores and favorable interactions are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): When a high-quality receptor structure is unavailable, LBVS uses the structure of a known active ligand like 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane as a template. This can involve searching for molecules with similar 2D fingerprints, 3D shapes, or shared pharmacophoric features (e.g., a hydrogen bond acceptor, a cationic center, and a hydrophobic group arranged in a specific spatial orientation).

These virtual screening campaigns can efficiently identify diverse chemical scaffolds that retain the key interaction features of the parent compound, leading to the design of novel analogs with potentially improved properties.

Pre Clinical Pharmacological Interrogations and Mechanistic Explorations of 7 Pyridin 3 Yl 1,7 Diazaspiro 4.4 Nonane

Investigation of Neuromodulatory Effects in Pre-clinical Models

Pre-clinical investigations into the direct neuromodulatory effects of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane are not presently found in the reviewed scientific literature.

Specific studies detailing the impact of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane on the release of neurotransmitters such as dopamine (B1211576) have not been identified in pre-clinical research.

There is currently no available data from experimental paradigms assessing the potential neuroprotective effects of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane.

Evaluation of Antinociceptive Properties in Pre-clinical Pain Models

Direct evaluation of the antinociceptive or analgesic properties of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane in established pre-clinical pain models has not been reported in the available literature.

Research on Potential Antidepressant-Like Effects in Animal Models

Investigations into the potential antidepressant-like effects of 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane in animal models are not found in the current body of scientific research.

Exploration of Related Biological Activities in Pre-clinical Systems

While direct studies on 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane are limited, research into structurally related diazaspirocyclic derivatives and spiro compounds reveals a range of biological activities in pre-clinical settings. These explorations provide context for the potential pharmacological profile of the broader chemical scaffold.

Anticonvulsant Activity of Related Diazaspirocyclic Derivatives

The anticonvulsant properties of various diazaspiro compounds have been a subject of pre-clinical investigation. A study focusing on novel diazaspiro hydantoins assessed their efficacy in the maximal electroshock (MES) seizure model in rats. nih.gov The findings indicated that all tested compounds exhibited a significant protective effect against MES-induced seizures. nih.gov Notably, the lipophilicity of the N-substitution group on the hydantoin (B18101) ring was found to be a key determinant of activity, with more lipophilic groups favoring MES activity. nih.gov

In another study, a series of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones were synthesized and evaluated for anticonvulsant effects using both MES and subcutaneous pentylenetetrazole (scPTZ) screens in mice. nih.gov The most potent compound in this series, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione, demonstrated a median effective dose (ED₅₀) of 12.5 mg/kg in the MES test. nih.gov With a median toxic dose (TD₅₀) of 310 mg/kg, its calculated protective index (PI = TD₅₀/ED₅₀) was 24.8, suggesting a favorable safety profile compared to the standard drug phenytoin. nih.gov

| Compound Class | Pre-clinical Model | Key Findings | Reference |

|---|---|---|---|

| Diazaspiro Hydantoins | Maximal Electroshock (MES) Seizure Model (Rats) | All tested compounds showed significant protective effect. Lipophilicity of N-substitution group favored MES activity. | nih.gov |

| 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione | MES and scPTZ Screens (Mice) | Showed a MES ED₅₀ value of 12.5 mg/kg and a Protective Index (PI) of 24.8, superior to phenytoin. | nih.gov |

Antifungal, Antimicrobial, and Antitumor Activity of Spiro Compounds

The broader class of spiro compounds, which share the characteristic spirocyclic center with the diazaspiro[4.4]nonane scaffold, has been explored for various other biological activities.

Antimicrobial and Antifungal Activity: A class of spiro pyrrolidines was screened for activity against ten human pathogenic bacteria and four dermatophytic fungi, demonstrating notable antimicrobial and antifungal effects against most pathogens tested. nih.govresearchgate.net Similarly, research on spiro-4H-pyran derivatives identified compounds with good antibacterial effects, particularly against Staphylococcus aureus and Streptococcus pyogenes. nih.govnih.govresearchgate.net One derivative containing both indole (B1671886) and cytosine rings was found to be the most effective in a study, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL against clinical isolates of S. aureus and S. pyogenes, respectively. nih.gov

Antitumor Activity: In addition to antimicrobial properties, novel spiro-4H-pyran derivatives have been investigated for cytotoxic activity against various cancer cell lines. rsc.org One compound, in particular, displayed potent activity against non-small-cell lung cancer (A549), human malignant melanoma (A375), and prostate cancer (LNCaP) cells. Further analysis confirmed that this compound induced apoptosis in A549 cells through the mitochondrial pathway. rsc.org

| Compound Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| Spiro Pyrrolidines | Antimicrobial & Antifungal | Showed broad activity against 10 pathogenic bacteria and 4 dermatophytic fungi. | nih.govresearchgate.net |

| Spiro-4H-pyran Derivatives | Antimicrobial | Effective against S. aureus and S. pyogenes, with one derivative showing MICs of 32 and 64 µg/mL, respectively. | nih.gov |

| Spiro-4H-pyran Derivatives | Antitumor | Demonstrated potent cytotoxic activity against A549, A375, and LNCaP cancer cell lines via apoptosis. | rsc.org |

Future Directions and Emerging Research Opportunities for 7 Pyridin 3 Yl 1,7 Diazaspiro 4.4 Nonane and Its Analogs

Development of Novel Synthetic Methodologies for Complex Spirocyclic Architectures

While synthetic routes to 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane exist, the broader exploration of its analogs is contingent on the development of more versatile, efficient, and stereocontrolled synthetic methodologies. wipo.int Future research will likely focus on several key areas:

Asymmetric Synthesis: Given that the spirocyclic core contains a chiral center, developing enantioselective synthetic routes is paramount. This would allow for the synthesis of individual enantiomers, which is crucial for pharmacological studies as different stereoisomers can have vastly different biological activities.

Diversity-Oriented Synthesis (DOS): The application of DOS strategies will be instrumental in rapidly generating libraries of diverse spirocyclic analogs. acs.org This involves creating modular synthetic pathways where different building blocks can be easily introduced to explore a wider chemical space, potentially leading to the discovery of compounds with novel biological activities. nih.gov

Novel Cyclization Strategies: Research into new domino and multicomponent reactions could provide more efficient access to the 1,7-diazaspiro[4.4]nonane core. nih.gov For instance, domino radical bicyclization has been successfully used for other 1-azaspiro[4.4]nonane derivatives and could be adapted for this scaffold. nih.gov

Green Chemistry Approaches: The development of more sustainable synthetic methods, such as those using photocatalysis or mechanochemistry under solvent-free conditions, represents a significant opportunity. mdpi.com These approaches can reduce waste, energy consumption, and the use of hazardous reagents, aligning with modern standards for chemical synthesis. researchgate.net

| Synthetic Strategy | Objective | Potential Impact |

| Asymmetric Catalysis | Access to single enantiomers | Elucidation of stereospecific bioactivity |

| Diversity-Oriented Synthesis | Rapid generation of analog libraries | Discovery of novel biological targets and functions |

| Domino Reactions | Increased step-economy and efficiency | Reduced cost and time for synthesis |

| Solvent-Free Synthesis | Environmentally friendly production | Sustainable development of new chemical entities |

Application of Advanced Structural Characterization Techniques for Spirocyclic Stereoisomers

The unambiguous determination of the three-dimensional structure, including the absolute configuration of stereoisomers, is critical for understanding structure-activity relationships (SAR). mdpi.com The rigidity of the spirocyclic scaffold makes it an excellent candidate for advanced characterization methods.

Future efforts should leverage a combination of techniques to provide a comprehensive structural picture: nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining the relative configuration of substituents on the spirocyclic rings. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry. nih.gov Obtaining crystalline derivatives of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and its analogs will be a key goal.

Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for assigning the absolute configuration of chiral molecules in solution. mdpi.com

Computational Chemistry: Quantum mechanical calculations, such as the DP4+ probability method which uses calculated NMR shifts, can be used in conjunction with experimental data to assign the correct stereoisomer with a high degree of confidence. mdpi.comnih.gov

| Technique | Information Provided | Application to Spirocycles |

| Advanced NMR (e.g., NOESY) | Relative configuration, conformational analysis | Determining the spatial arrangement of atoms. mdpi.com |

| X-ray Crystallography | Absolute 3D structure and configuration | Definitive stereochemical assignment. nih.gov |

| Circular Dichroism (ECD/VCD) | Absolute configuration in solution | Non-destructive analysis of chirality. mdpi.com |

| Quantum Mechanics (e.g., DP4+) | Probability of correct stereoisomer | Assigning structure by comparing calculated vs. experimental data. mdpi.com |

Integration of Multi-Omics Approaches in Mechanistic Research

Understanding how 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane and its analogs exert their biological effects at a systemic level requires moving beyond single-target assays. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a compound. thermofisher.commdpi.com

This integrated approach can help to:

Identify Biological Targets: By observing changes across multiple molecular layers (RNA, protein, metabolites) following compound treatment, researchers can generate hypotheses about the primary molecular targets and off-target effects. nih.gov

Elucidate Mechanisms of Action: Multi-omics can reveal the downstream signaling pathways and cellular processes that are modulated by the compound, providing a detailed mechanistic understanding. embopress.org

Discover Biomarkers: These approaches can identify molecular signatures (biomarkers) that correlate with a compound's activity or efficacy, which is valuable for future clinical development. nih.gov

For example, treating a relevant cell line with an active analog and subsequently performing transcriptomic (RNA-Seq) and proteomic (mass spectrometry) analyses could reveal coordinated changes in gene and protein expression that point to a specific signaling pathway being modulated. embopress.org

Design of Targeted Probes and Research Tools Based on the Spirocyclic Scaffold

The unique and rigid structure of the 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane scaffold makes it an ideal starting point for the design of chemical probes and research tools. nih.gov These tools are invaluable for studying biological systems with high precision.

Emerging opportunities include:

Fluorescent Probes: By conjugating a fluorophore to the spirocyclic scaffold, researchers could create probes to visualize the localization and dynamics of a specific biological target within living cells. nih.gov Spirocyclic structures are particularly interesting for probe design as their conformation can be engineered to switch between a non-fluorescent (spirocyclic) and a fluorescent (open) form in response to a specific trigger, such as binding to a target. nih.gov

Affinity-Based Probes: Analogs can be functionalized with reactive groups or photo-crosslinkers to create affinity-based probes. These tools can be used to covalently label and subsequently identify unknown protein targets through proteomic techniques.

Chiroptical Sensors: The chiral nature of the scaffold could be exploited to develop probes for chiroptical sensing, allowing for the detection of specific molecules or enantiomers. nih.gov

Computational-Experimental Integration for Accelerated Rational Compound Design Initiatives

The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process. nih.govnih.gov For 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, this integrated approach can guide the design of next-generation analogs with optimized properties.

Key integrated strategies include:

Structure-Based Design: If the structure of a biological target is known, molecular docking and molecular dynamics (MD) simulations can be used to predict how analogs of the spirocyclic compound will bind. mdpi.com This information can guide the design of new molecules with improved binding affinity and selectivity.

Ligand-Based Design: In the absence of a target structure, methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used. researchgate.net These models are built using the structures and biological activities of a set of known active compounds to predict the activity of new, untested analogs. mdpi.com

Virtual Screening: Large virtual libraries of spirocyclic compounds can be computationally screened against a target of interest to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov

This iterative cycle of computational design, chemical synthesis, and biological testing allows for a more focused and efficient exploration of the chemical space around the 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane scaffold, ultimately accelerating the identification of lead compounds. nih.govmdpi.com

常见问题

Q. What methodological strategies resolve contradictions between in vitro and in vivo efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。